![molecular formula C14H11ClN2O5S B14012471 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide CAS No. 50385-03-0](/img/structure/B14012471.png)
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes a chloroacetamide group and a nitrophenylsulfonyl group. This compound is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide typically involves the following steps:
Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Sulfonylation: The nitroaromatic compound is then subjected to sulfonylation to introduce the sulfonyl group.
Chlorination: The final step involves the chlorination of the acetamide group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Common reagents used in these processes include nitric acid for nitration, sulfonyl chloride for sulfonylation, and thionyl chloride for chlorination.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of corresponding acids and amines.
Scientific Research Applications
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also interact with enzymes and proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-n-{4-[(4-bromophenyl)sulfonyl]phenyl}acetamide
- 2-Chloro-n-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide
- 2-Chloro-n-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide
Uniqueness
2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
50385-03-0 |
|---|---|
Molecular Formula |
C14H11ClN2O5S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide |
InChI |
InChI=1S/C14H11ClN2O5S/c15-9-14(18)16-10-1-5-12(6-2-10)23(21,22)13-7-3-11(4-8-13)17(19)20/h1-8H,9H2,(H,16,18) |
InChI Key |
JABAJYSTIGQAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


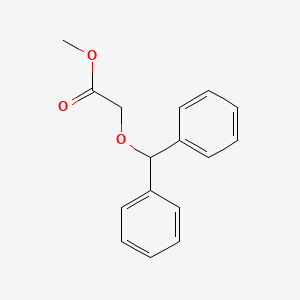
![N-[1-(hydrazinecarbonyl)ethyl]-2-phenyl-acetamide](/img/structure/B14012393.png)
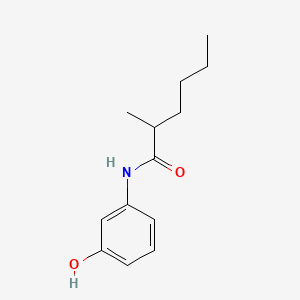
![7-((4-Methylpiperazin-1-yl)methyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14012405.png)

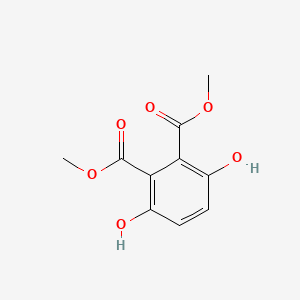

![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
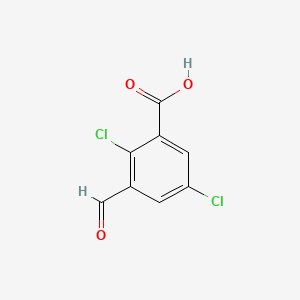
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

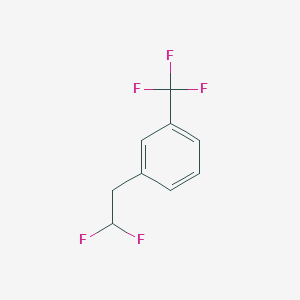
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
